molecular formula C17H38N+ B159623 Trimethyltetradecylammonium CAS No. 10182-92-0

Trimethyltetradecylammonium

Cat. No.: B159623
CAS No.: 10182-92-0
M. Wt: 256.5 g/mol
InChI Key: GLFDLEXFOHUASB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyltetradecylammonium can be synthesized through the reaction of tetradecylamine with methyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tetradecylamine and methyl chloride are reacted in the presence of a catalyst. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Trimethyltetradecylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyltetradecylammonium is extensively used in scientific research due to its versatile properties:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: It is employed in cell lysis buffers for the extraction of cellular components.

    Medicine: It is used in formulations for antimicrobial agents due to its bactericidal properties.

    Industry: It is used as a surfactant in detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of trimethyltetradecylammonium involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

    Cetyltrimethylammonium chloride: Similar in structure but with a longer alkyl chain.

    Dodecyltrimethylammonium chloride: Similar but with a shorter alkyl chain.

    Hexadecyltrimethylammonium chloride: Similar but with a longer alkyl chain.

Uniqueness: Trimethyltetradecylammonium is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent .

Properties

IUPAC Name

trimethyl(tetradecyl)azanium
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InChI

InChI=1S/C17H38N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5-17H2,1-4H3/q+1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GLFDLEXFOHUASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H38N+
Source PubChem
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Related CAS

1119-97-7 (bromide), 4574-04-3 (chloride), 65059-43-0 (CH3SO4 salt), 1119-97-7 (bromide salt/solvate)
Record name Tetradecyltrimethylammonium
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DSSTOX Substance ID

DTXSID9045009
Record name N,N,N-trimethyltetradecan-1-aminium
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Molecular Weight

256.5 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Cetrimide
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CAS No.

10182-92-0, 8044-71-1
Record name Tetradecyltrimethylammonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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